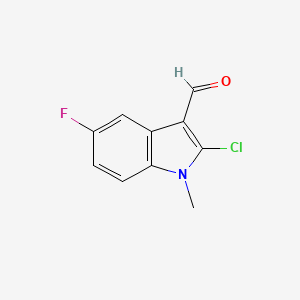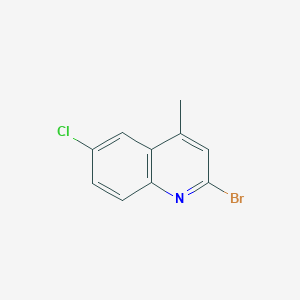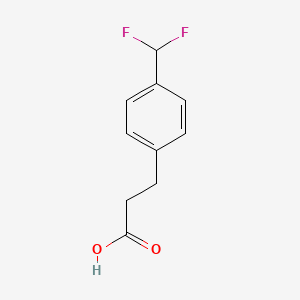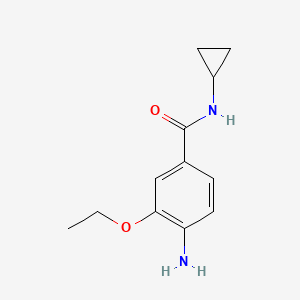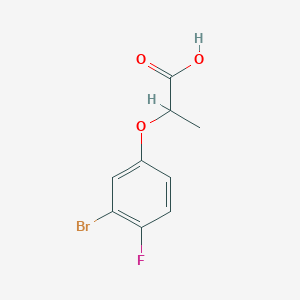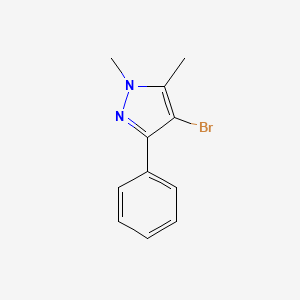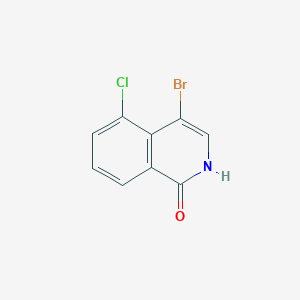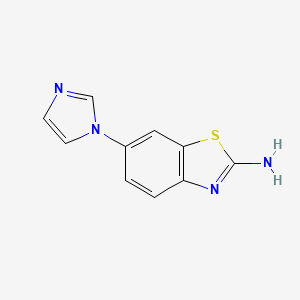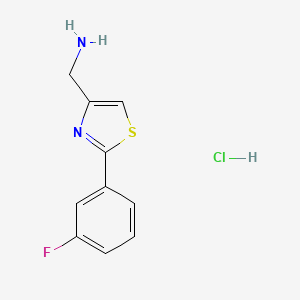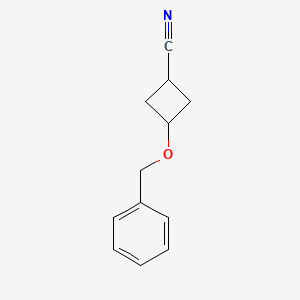
3-(Benzyloxy)cyclobutanecarbonitrile
Descripción general
Descripción
3-(Benzyloxy)cyclobutanecarbonitrile is a chemical compound with the CAS Number: 1566444-05-0 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 3-(benzyloxy)cyclobutane-1-carbonitrile .
Molecular Structure Analysis
The molecular formula of 3-(Benzyloxy)cyclobutanecarbonitrile is C12H13NO . The InChI Code is 1S/C12H13NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-7,9H2 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.09±0.1 g/cm3 . The predicted boiling point is 322.2±35.0 °C . The compound is in liquid form .Aplicaciones Científicas De Investigación
Effects on Reproductive Systems
- PAHs like benzo[a]pyrene have been shown to destroy primordial oocytes in mice, potentially leading to premature ovarian failure. This suggests a possible area of research into the effects of similar compounds on reproductive health (Mattison, 1980).
Environmental Toxicity and Fish Health
- Studies have shown that PAHs can have synergistic toxic effects with environmental factors like hypoxia on fish, indicating the importance of understanding the environmental impact of similar compounds on aquatic life (Fleming & Di Giulio, 2011).
Air Pollution Monitoring
- Transgenic mice expressing a marker under the control of the aryl hydrocarbon receptor (AhR) have been used to monitor air pollution, suggesting a potential application in environmental monitoring for related compounds (Kasai et al., 2007).
Bone Formation
- Research indicates that compounds interacting with the AhR, like 3-methylcholanthrene, can inhibit the proliferation and differentiation of osteoblasts, which might suggest a line of investigation into the effects of similar compounds on bone health (Naruse et al., 2002).
Propiedades
IUPAC Name |
3-phenylmethoxycyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPBFHWOFVDCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)cyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



